N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide
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Overview
Description
N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide is an organic compound with a unique structure characterized by the presence of phenylsulfanyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide typically involves the reaction of ethanediamide with phenylsulfanyl ethyl derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethanediamide, followed by the addition of phenylsulfanyl ethyl halides to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanediamide derivatives.
Scientific Research Applications
N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl groups can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: Similar backbone structure but with hydroxyethyl groups instead of phenylsulfanyl groups.
N,N’-Bis(2-ethylphenyl)ethanediamide: Contains ethylphenyl groups instead of phenylsulfanyl groups.
Uniqueness: N1,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and provide unique reactivity in chemical transformations .
Properties
CAS No. |
191980-39-9 |
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Molecular Formula |
C18H20N2O2S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N,N'-bis(2-phenylsulfanylethyl)oxamide |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(19-11-13-23-15-7-3-1-4-8-15)18(22)20-12-14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChI Key |
BHMJZIAQNMIVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C(=O)NCCSC2=CC=CC=C2 |
Origin of Product |
United States |
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